molecular formula C8H11NS B2600412 (Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine CAS No. 53175-34-1

(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine

Cat. No. B2600412
CAS RN: 53175-34-1
M. Wt: 153.24
InChI Key: GMUZUSDRGMOZHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine” is usually achieved using a three-step process. The first step is to prepare the α-bromo-β-(thien-2-yl)-propionic acid by reacting β-(thien-2-yl)-propionic acid with thionyl chloride and PBr3. The second step involves converting the acid group into an amine, usually by using Red-Al.


Molecular Structure Analysis

The molecular formula of “(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine” is C8H11NS. The InChI key is GMUZUSDRGMOZHQ-UHFFFAOYSA-N.


Chemical Reactions Analysis

“(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine” is a type of thiol-containing amine that includes a thienylamine moiety. It is often used in the synthesis of propargylamines via A3 and KA2 coupling reactions .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study conducted by Patel and Patel (2017) explored the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, including derivatives related to (Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine. These compounds were evaluated for their antimicrobial activity against bacterial and fungal strains, showing promise in developing novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Catalytic Applications in Peptide Synthesis

An efficient method for direct amide bond synthesis was developed by Mohy El Dine et al. (2015), utilizing (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a highly active catalyst. This approach can be applied to a wide range of substrates, offering a step toward efficient peptide synthesis at room temperature (Tharwat Mohy El Dine et al., 2015).

Photopolymerization Initiators

Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These novel photoinitiators exhibit higher polymerization efficiencies and are effective in overcoming oxygen inhibition, marking a significant advancement in photopolymerization technology (Jing Zhang et al., 2015).

Copper-Catalyzed C–S Coupling

A copper-catalyzed stereospecific C–S coupling reaction of thiols with enantioenriched tertiary benzylic amines, including compounds similar to (Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine, was reported by Jiang et al. (2018). This method allows for the synthesis of highly enantiopure benzylic thioethers, showcasing the compound's utility in stereospecific organic synthesis (Wenlong Jiang et al., 2018).

DNA-Binding Polymers for Gene Delivery

Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, leveraging the structure of thiophene-containing compounds for DNA binding and forming polyplexes. This study underscores the potential of thiophene derivatives in biotechnological applications, including gene delivery vehicles (Analyn C. Carreon et al., 2014).

properties

IUPAC Name

N-(thiophen-2-ylmethyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUZUSDRGMOZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine

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